N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a compound that belongs to the class of 1,2,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of an appropriate amidoxime with a suitable acylating agent. One common method involves the use of carbonyl diimidazole (CDI) in toluene as a solvent . The reaction conditions often require heating to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
1,3,4-Oxadiazole: Another isomer with different biological activities.
1,2,5-Oxadiazole: Known for its unique chemical properties and applications.
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62347-38-0 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-6-12(8(3)13)9-10-7(2)11-14-9/h4-6H2,1-3H3 |
InChI Key |
OPRRTFQUFRDUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.